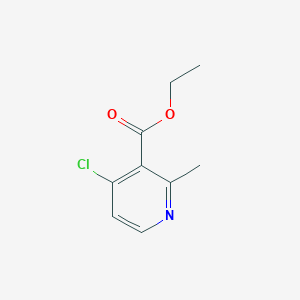

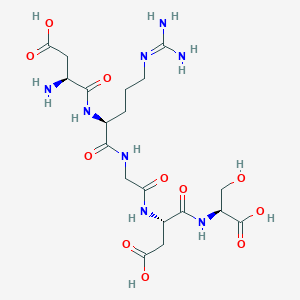

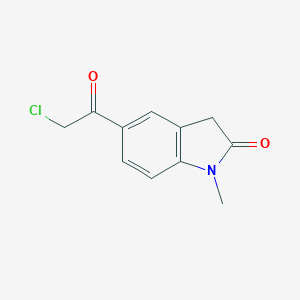

![molecular formula C9H9ClN2 B169994 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine CAS No. 146398-90-5](/img/structure/B169994.png)

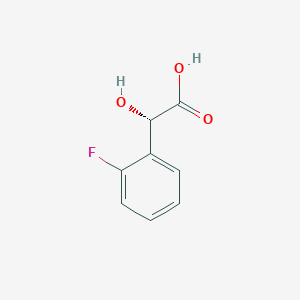

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is a chemical compound1. However, there is limited information available about this specific compound. It is related to the class of compounds known as pyrrolopyridines, which are bicyclic ring systems containing a pyrrole moiety fused to a pyridine nucleus2.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature3. However, the specific synthesis process for “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is not readily available.

Molecular Structure Analysis

The molecular structure of “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” is not explicitly provided in the search results. However, related compounds have been studied3.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine”. However, related compounds have shown activities against FGFR1, 2, and 32.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” are not explicitly mentioned in the search results. However, related compounds have been characterized3.科学的研究の応用

Synthesis of Heterocyclic Compounds

- 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine is used in the efficient synthesis of various heterocyclic compounds. For example, it is involved in the synthesis of 4-substituted 7-azaindole derivatives through reactions with phenolates and activated methylene nucleophiles (Figueroa‐Pérez et al., 2006).

Exploration of Biological Properties

- This compound is studied for its biological properties, such as being a component in the synthesis of derivatives with varying biological activities. For instance, different chloro analogs of dimethyl pyrrole dicarboxylates, related to this compound, show varying herbicidal activities (Andrea et al., 1990).

Conformational and Intramolecular Studies

- Research on 4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine and its derivatives includes studies on molecular conformation and intramolecular hydrogen bonding. These studies contribute to understanding the compound’s chemical behavior and potential applications (Yavari et al., 2006).

Structural Analysis and Chemical Properties

- The compound is also used in structural analysis studies, such as X-ray diffraction, to investigate bonding schemes and intermolecular interactions. These analyses are crucial for understanding its electronic structure and stability (Hazra et al., 2012).

Development of Luminescent Materials

- It contributes to the development of luminescent materials. For example, its derivatives are used in the synthesis of polymers with strong fluorescence, which can have applications in various fields such as bioimaging and sensing (Zhang & Tieke, 2008).

Pharmacological Research

- The compound is significant in pharmacological research due to its role in the development of new compounds with potential therapeutic applications. Research on pyrrolo[3,4-c]pyridine derivatives has shown promise in areas like analgesic and sedative agents (Wójcicka & Redzicka, 2021).

Safety And Hazards

The safety and hazards associated with “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” are not explicitly mentioned in the search results. However, related compounds have been classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 34.

将来の方向性

The future directions for research on “4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine” are not explicitly mentioned in the search results. However, related compounds have been suggested as potential leads for further optimization2.

特性

IUPAC Name |

4-chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-5-3-7-8(11-5)4-6(2)12-9(7)10/h3-4,11H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXHWVFITROOAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N1)C=C(N=C2Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40484663 |

Source

|

| Record name | 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine | |

CAS RN |

146398-90-5 |

Source

|

| Record name | 4-CHLORO-2,6-DIMETHYL-5-AZAINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40484663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。